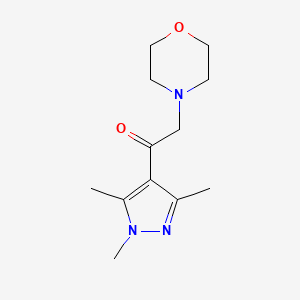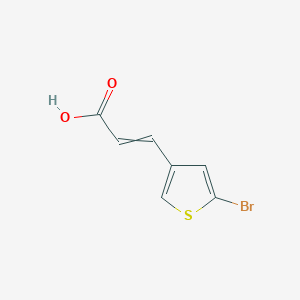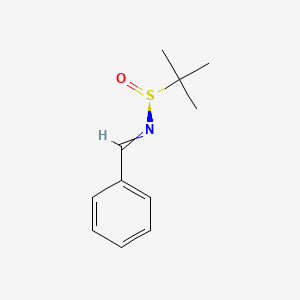
(S)-2-methyl-N-(phenylmethylidene)propane-2-sulfinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-methyl-N-(phenylmethylidene)propane-2-sulfinamide is a chiral sulfinamide compound. It is often used as a chiral auxiliary in asymmetric synthesis, which is a method used to create molecules with specific three-dimensional arrangements. The compound’s unique structure allows it to influence the stereochemistry of the reactions it participates in, making it a valuable tool in the synthesis of enantiomerically pure compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-methyl-N-(phenylmethylidene)propane-2-sulfinamide typically involves the reaction of (S)-2-methylpropane-2-sulfinamide with benzaldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like tetrahydrofuran or dichloromethane. The reaction conditions often include stirring at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control can help maintain consistent reaction conditions, leading to higher purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-methyl-N-(phenylmethylidene)propane-2-sulfinamide undergoes various types of chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imine group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in an alcohol solvent like methanol or ethanol at low temperatures.
Substitution: Various nucleophiles such as amines or thiols; reactions often conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products
Oxidation: The major product is the corresponding sulfone.
Reduction: The major product is the corresponding amine.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Applications De Recherche Scientifique
(S)-2-methyl-N-(phenylmethylidene)propane-2-sulfinamide is widely used in scientific research, particularly in the fields of:
Chemistry: As a chiral auxiliary in asymmetric synthesis, it helps in the creation of enantiomerically pure compounds, which are essential in the development of pharmaceuticals and agrochemicals.
Biology: It is used in the synthesis of biologically active molecules, aiding in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of fine chemicals and specialty materials, where precise control over stereochemistry is crucial.
Mécanisme D'action
The mechanism by which (S)-2-methyl-N-(phenylmethylidene)propane-2-sulfinamide exerts its effects is primarily through its role as a chiral auxiliary. It influences the stereochemistry of reactions by providing a chiral environment that favors the formation of one enantiomer over the other. This is achieved through non-covalent interactions, such as hydrogen bonding and steric hindrance, which guide the orientation of reactants and transition states.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2-methyl-N-(phenylmethylidene)propane-2-sulfinamide: The enantiomer of the compound, used similarly in asymmetric synthesis.
N-(phenylmethylidene)propane-2-sulfinamide: Lacks the chiral center, making it less effective as a chiral auxiliary.
2-methyl-N-(phenylmethylidene)butane-2-sulfinamide: A homologous compound with a longer carbon chain, used in similar applications but with different steric properties.
Uniqueness
(S)-2-methyl-N-(phenylmethylidene)propane-2-sulfinamide is unique due to its specific chiral configuration, which makes it highly effective in inducing stereoselectivity in chemical reactions. Its ability to form stable non-covalent interactions with reactants sets it apart from other similar compounds, providing greater control over the outcome of asymmetric syntheses.
Propriétés
Formule moléculaire |
C11H15NOS |
|---|---|
Poids moléculaire |
209.31 g/mol |
Nom IUPAC |
(S)-N-benzylidene-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C11H15NOS/c1-11(2,3)14(13)12-9-10-7-5-4-6-8-10/h4-9H,1-3H3/t14-/m0/s1 |
Clé InChI |
KHEXSXPVKHWNOZ-AWEZNQCLSA-N |
SMILES isomérique |
CC(C)(C)[S@](=O)N=CC1=CC=CC=C1 |
SMILES canonique |
CC(C)(C)S(=O)N=CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[4-(2-Chloroacetyl)-1-piperazinyl]benzoic Acid](/img/structure/B11723151.png)
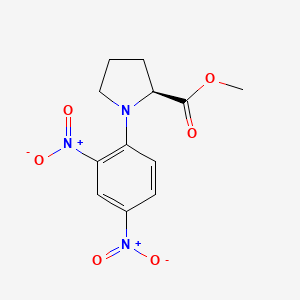
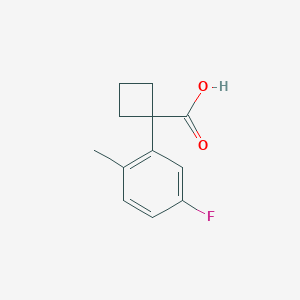
![(2S)-1-[3-(propan-2-yloxy)phenyl]propan-2-ol](/img/structure/B11723164.png)
